Antheraxanthin A

Xanthophyll cycle enzymology Substrate specificity Photosynthesis biochemistry

Antheraxanthin A is the non-substitutable mono-epoxy intermediate of the xanthophyll cycle. Unlike violaxanthin (diepoxy) or zeaxanthin (epoxy-free), its unique structure delivers a 5–5.25× higher de-epoxidation rate with violaxanthin de-epoxidase (VDE), reducing enzyme consumption and enhancing assay sensitivity for high-throughput screening. It is mandatory for accurate de-epoxidation state (DES) calculations and NPQ mathematical modeling. Procure authentic Antheraxanthin A to ensure reproducible enzyme kinetics, precise pigment profiling, and valid photoprotection research outcomes.

Molecular Formula C40H56O3
Molecular Weight 584.9 g/mol
CAS No. 640-03-9
Cat. No. B039726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntheraxanthin A
CAS640-03-9
Synonyms5,6-Epoxy-5,6-dihydro-β,β-carotene-3,3'-diol; all-trans-Antheraxanthin
Molecular FormulaC40H56O3
Molecular Weight584.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C
InChIInChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1
InChIKeyOFNSUWBAQRCHAV-OYQUVCAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antheraxanthin A (CAS 640-03-9) Procurement Guide: Technical Overview and Market Position


Antheraxanthin A (CAS 640-03-9) is a mono‑epoxy xanthophyll carotenoid with the molecular formula C40H56O3 and a molecular weight of 584.9 g/mol, classified as an epoxycarotenol [1]. It serves as the obligatory intermediate in the xanthophyll cycle, where violaxanthin is de‑epoxidized to zeaxanthin under high‑light conditions, a process fundamental to non‑photochemical quenching (NPQ) in photosynthetic organisms [2]. Structurally, it possesses one 5,6‑epoxy group and two hydroxyl groups, positioning it between the diepoxy violaxanthin and the epoxy‑free zeaxanthin in terms of polarity and membrane interaction [3]. This unique structural and functional position underpins its utility as an analytical standard for photosynthetic pigment profiling and as a substrate for studying xanthophyll cycle enzyme kinetics.

Antheraxanthin A (CAS 640-03-9) Specificity: Why Violaxanthin and Zeaxanthin Are Not Interchangeable


Despite sharing the same biosynthetic pathway, violaxanthin, antheraxanthin A, and zeaxanthin are functionally non‑interchangeable. Antheraxanthin A is the rate‑limiting intermediate in the xanthophyll cycle, and its unique mono‑epoxy structure confers a distinct biochemical and biophysical profile that directly impacts assay outcomes [1]. Substituting with violaxanthin (diepoxy) or zeaxanthin (epoxy‑free) fails to recapitulate the intermediate kinetics, substrate specificity, or antioxidant balance observed with antheraxanthin A [2]. For accurate enzyme kinetics studies, pigment quantification in stressed plant tissues, or photoprotection modeling, use of the precise mono‑epoxy intermediate is mandatory. The quantitative evidence below demonstrates these non‑substitutable differences.

Antheraxanthin A (CAS 640-03-9) Comparative Evidence: Quantified Differentiation vs. Closest Analogs


Antheraxanthin A Exhibits 5‑Fold Higher De‑Epoxidation Rate Than Violaxanthin

In a purified violaxanthin de‑epoxidase (VDE) assay system using enzyme isolated from lettuce chloroplasts, the de‑epoxidation rate of antheraxanthin A was 5‑fold higher than that of violaxanthin [1]. The enzyme showed stereospecificity for the 3S,5R,6S configuration shared by both substrates, yet the mono‑epoxide antheraxanthin A was processed significantly faster, indicating that the presence of a second epoxy group in violaxanthin impedes catalytic turnover.

Xanthophyll cycle enzymology Substrate specificity Photosynthesis biochemistry

Antheraxanthin A Demonstrates 5.25‑Fold Higher Enzymatic Activity Than Violaxanthin in Ascorbate‑Dependent Assays

Using enzyme preparations from Lactuca sativa, the specific activity of violaxanthin de‑epoxidase with antheraxanthin A as substrate was 5.25‑fold higher than with violaxanthin as substrate [1]. The assay conditions included ascorbate as co‑substrate, and activity was quantified by monitoring the formation of zeaxanthin.

Enzyme kinetics Xanthophyll cycle Comparative substrate activity

Antheraxanthin A Contributes to Non‑Photochemical Quenching as Effectively as Zeaxanthin

Multiple regression analysis of chloroplast fluorescence quenching data from Pisum sativum and Lactuca sativa revealed that the contribution of antheraxanthin A to high‑energy dependent quenching is statistically indistinguishable from that of zeaxanthin [1]. Models incorporating the sum of zeaxanthin and antheraxanthin concentrations, multiplied by lumen acidity, provided the best predictive fit for NPQ, indicating that antheraxanthin A is not merely an intermediate but a direct participant in photoprotective energy dissipation.

Photoprotection Non‑photochemical quenching (NPQ) Chlorophyll fluorescence

Antheraxanthin A Exhibits Potent Lipid Peroxidation Inhibition with Moderate Singlet Oxygen Quenching

In antioxidant profiling studies, antheraxanthin A demonstrated potent lipid peroxidation inhibitory activity and moderate ¹O₂‑quenching activity [1]. While direct quantitative comparator data for violaxanthin in the same study are not available, class‑level inference positions antheraxanthin A among the more effective epoxy‑xanthophyll antioxidants, with its mono‑epoxy structure conferring a distinct balance of membrane localization and radical scavenging compared to diepoxy or non‑epoxy analogs.

Antioxidant activity Lipid peroxidation Singlet oxygen quenching

Antheraxanthin A Epoxidation Rate Constant Exceeds Zeaxanthin Formation by 5‑ to 6‑Fold

In the prasinophyte alga Mantoniella squamata, the rate constant for epoxidation of antheraxanthin A back to violaxanthin is 5 to 6 times higher than the rate constant for formation of zeaxanthin from antheraxanthin A [1]. This kinetic asymmetry ensures that antheraxanthin A is efficiently recycled to violaxanthin under low‑light conditions, preventing accumulation of zeaxanthin and maintaining cycle flux.

Xanthophyll cycle reverse reaction Epoxidation kinetics Algal photoprotection

Antheraxanthin A Accumulation Varies Significantly Across Plant Tissues and Stress Conditions

In a comparative analysis of red‑flesh and wild‑type citrus varieties, antheraxanthin A concentrations ranged from 1.45 ± 0.30 µg/g dry weight in Anliu orange to 5.22 ± 0.39 µg/g dry weight in Red Anliu orange, representing a 3.6‑fold difference between genotypes [1]. In contrast, violaxanthin levels in the same tissues ranged from 4.92 ± 0.37 to 9.37 ± 1.16 µg/g dry weight. The relative abundance of antheraxanthin A is a sensitive indicator of xanthophyll cycle activation state and cannot be inferred from violaxanthin or zeaxanthin measurements alone.

Pigment quantification Abiotic stress response HPLC profiling

Antheraxanthin A (CAS 640-03-9) Application Scenarios: Validated Use Cases Driven by Differential Evidence


Xanthophyll Cycle Enzyme Kinetics and Inhibitor Screening

Antheraxanthin A is the preferred substrate for violaxanthin de‑epoxidase (VDE) kinetic assays due to its 5‑ to 5.25‑fold higher de‑epoxidation rate compared to violaxanthin [1][2]. This superior activity reduces enzyme consumption and enhances assay sensitivity, making it ideal for high‑throughput screening of VDE inhibitors or activators in photosynthetic research and agricultural biotechnology.

Photosynthetic Pigment Profiling and Plant Stress Diagnostics

As the obligate intermediate of the xanthophyll cycle, antheraxanthin A must be quantified alongside violaxanthin and zeaxanthin to accurately calculate the de‑epoxidation state (DES) = (Z + 0.5A)/(V + A + Z) [3]. Omission of antheraxanthin A leads to significant underestimation of DES, particularly under moderate stress conditions where A accumulates preferentially [4]. Use of authentic antheraxanthin A standards is critical for calibrated HPLC methods.

Non‑Photochemical Quenching (NPQ) Mechanistic Modeling

Mathematical models of NPQ must incorporate antheraxanthin A as a direct quenching contributor, as its effectiveness is statistically equivalent to zeaxanthin [5]. Procurement of pure antheraxanthin A enables in vitro reconstitution studies to dissect the molecular basis of xanthophyll‑dependent energy dissipation, a key goal for improving crop photosynthetic efficiency under fluctuating light.

Xanthophyll Cycle Reverse Reaction Kinetics in Algal Systems

In algae such as Mantoniella squamata, the epoxidation rate constant of antheraxanthin A to violaxanthin is 5‑ to 6‑fold higher than the forward reaction to zeaxanthin [6]. This kinetic feature makes antheraxanthin A an essential analytical standard for studying species‑specific regulation of the xanthophyll cycle and for engineering algal strains with tailored photoprotective responses for biofuel or high‑value pigment production.

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